
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one is a complex organic compound featuring a piperidine ring, an oxadiazole moiety, and a phenylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the piperidine moiety, and the final coupling with the phenylbutanone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and piperidine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one: shares structural similarities with other piperidine and oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with piperidine and phenylbutanone moieties. The detailed synthetic pathway often includes:
- Formation of 1,2,4-Oxadiazole : Utilizing appropriate precursors such as hydrazine derivatives and carboxylic acids.
- Piperidine N-Alkylation : Introducing the methoxyethyl group via alkylation reactions.
- Final Coupling : Attaching the phenylbutanone group through acylation or similar methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar oxadiazole-containing compounds. For instance, a related series demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cells. The IC50 values ranged from 0.33 µM to 7.10 µM depending on the specific structural modifications made to the oxadiazole core .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 0.50 |
Compound B | HeLa | 0.82 |
Compound C | A2780 | 0.95 |
Neuropharmacological Effects
In addition to anticancer activity, compounds with oxadiazole motifs have been investigated for their neuropharmacological effects. Research indicates that certain derivatives exhibit antidepressant-like activity by inhibiting neurotransmitter uptake in rodent models . The mechanism often involves modulation of serotonin (5-HT) and norepinephrine (NE) pathways.
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on their structural features:
- Substituent Variations : The presence of electron-donating groups (e.g., methoxy) on the aromatic rings enhances activity.
- Chain Length : Variations in alkyl chain lengths influence solubility and bioavailability, affecting overall efficacy.
For example, a study found that increasing the length of the alkyl side chain from propyl to butyl resulted in decreased antiproliferative activity against HeLa cells (IC50 increased from 0.82 µM to 2.21 µM) .
Case Study 1: Anticancer Activity
In a recent study published in MDPI, a series of oxadiazole derivatives were evaluated for their antiproliferative effects against multiple cancer cell lines. The most active compound demonstrated an IC50 value of 0.33 µM against MDA-MB-231 cells, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the antidepressant properties of oxadiazole derivatives. The study utilized behavioral models in rodents to assess the efficacy of these compounds in modulating neurotransmitter levels. Results indicated significant inhibition of NE and 5-HT uptake, correlating with observed antidepressant-like behaviors .
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-25-15-12-18-21-20(26-22-18)17-10-13-23(14-11-17)19(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLUYWGFGGBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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